Resveratrol-3-O-sulfate Resveratrol-3-O-sulfate Resveratrol-3-O-sulfate is an organic sulfate that is the 3-O-sulfate derivative of trans-resveratrol. It has a role as a xenobiotic metabolite. It is a stilbenol and an organic sulfate. It is functionally related to a trans-resveratrol.
A stilbene and non-flavonoid polyphenol produced by various plants including grapes and blueberries. It has anti-oxidant, anti-inflammatory, cardioprotective, anti-mutagenic, and anti-carcinogenic properties. It also inhibits platelet aggregation and the activity of several DNA HELICASES in vitro.
Brand Name: Vulcanchem
CAS No.: 553662-69-4
VCID: VC0005986
InChI: InChI=1S/C14H12O6S/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(8-11)20-21(17,18)19/h1-9,15-16H,(H,17,18,19)/b2-1+
SMILES: C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)O
Molecular Formula: C14H12O6S
Molecular Weight: 308.31 g/mol

Resveratrol-3-O-sulfate

CAS No.: 553662-69-4

Cat. No.: VC0005986

Molecular Formula: C14H12O6S

Molecular Weight: 308.31 g/mol

* For research use only. Not for human or veterinary use.

Resveratrol-3-O-sulfate - 553662-69-4

CAS No. 553662-69-4
Molecular Formula C14H12O6S
Molecular Weight 308.31 g/mol
IUPAC Name [3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl] hydrogen sulfate
Standard InChI InChI=1S/C14H12O6S/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(8-11)20-21(17,18)19/h1-9,15-16H,(H,17,18,19)/b2-1+
Standard InChI Key DULQFFCIVGYOFH-OWOJBTEDSA-N
Isomeric SMILES C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)OS(=O)(=O)O)O)O
SMILES C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)O
Canonical SMILES C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)O

Chemical Identity and Structural Properties

Resveratrol-3-O-sulfate (C₁₄H₁₂O₆S; molecular weight 308.31 g/mol) is an organic sulfate derivative of trans-resveratrol, formed via sulfation at the 3-hydroxyl group of the stilbene backbone . Its IUPAC name, [3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl] hydrogen sulfate, reflects the presence of a sulfate ester linkage at the 3-position of the phenolic ring . The compound’s planar structure enables interactions with membrane transporters and enzymatic targets, while its sulfate group enhances water solubility compared to the parent resveratrol .

Table 1: Key Physicochemical Properties of Resveratrol-3-O-Sulfate

PropertyValueSource
Molecular FormulaC₁₄H₁₂O₆S
Monoisotopic Mass308.03545928 Da
LogP (Octanol-Water)0.65
Solubility in Water0.144 g/L
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5

The sulfate moiety significantly alters the compound’s pharmacokinetic profile, reducing passive diffusion across cell membranes but enabling active transport via organic anion-transporting polypeptides (OATPs) .

Biosynthesis and Metabolic Fate

Enzymatic Sulfation

Resveratrol-3-O-sulfate is synthesized primarily in the liver and intestinal epithelium via sulfotransferases (SULTs). SULT1A1 is the dominant isoform responsible for 3-O-sulfation, with minor contributions from SULT1A2 and SULT1E1 . This regioselectivity contrasts with resveratrol-4′-O-sulfate, which is catalyzed by SULT1A2 .

Enterohepatic Recirculation

Following oral resveratrol ingestion, first-pass metabolism in the intestine and liver converts ~70–80% of the parent compound to sulfate conjugates, with resveratrol-3-O-sulfate constituting the predominant metabolite . In human plasma, its concentration exceeds that of free resveratrol by 20–30-fold after repeated dosing .

Hydrolysis and Reactivation

Sulfatases in target tissues—particularly in colorectal and breast cancer cells—hydrolyze resveratrol-3-O-sulfate back to free resveratrol, creating an intracellular reservoir of the active compound . This process is mediated by membrane transporters such as OATP1B3, which facilitates cellular uptake of the sulfate conjugate .

Pharmacokinetic Profile

Absorption and Bioavailability

In murine models, oral administration of resveratrol-3-O-sulfate yields a bioavailability of ~14%, compared to <1% for free resveratrol . The sulfate conjugate’s extended half-life (3.2–11.5 hours) enables sustained tissue exposure .

Table 2: Pharmacokinetic Parameters in Mice

ParameterResveratrol-3-O-SulfateFree Resveratrol
Cₘₐₓ (μM)12.4 ± 1.80.3 ± 0.1
Tₘₐₓ (h)1.50.5
AUC₀–₂₄ (μM·h)58.7 ± 9.21.2 ± 0.3
Half-Life (h)8.4 ± 1.10.9 ± 0.2

Tissue Distribution

In humans, resveratrol-3-O-sulfate accumulates in colorectal tissue at concentrations up to 19.6 nmol/g after oral resveratrol supplementation, exceeding plasma levels by 6–8-fold . This tissue-specific enrichment correlates with localized sulfatase activity .

Biological Activities and Mechanisms

Antioxidant and Anti-Inflammatory Effects

Resveratrol-3-O-sulfate directly scavenges reactive oxygen species (ROS) with an EC₅₀ of 8.7 μM in cell-free assays . It also inhibits NF-κB signaling in macrophages, reducing TNF-α and IL-6 production by 62% and 58%, respectively, at 10 μM .

Anticancer Activity

In HT-29 colorectal cancer cells, resveratrol-3-O-sulfate induces autophagy and senescence at IC₅₀ values of 25–30 μM, effects abolished by co-treatment with the sulfatase inhibitor duramycin . The conjugate’s antiproliferative activity is transporter-dependent: OATP1B3-expressing cells show 3.2-fold greater uptake and 4.5-fold lower IC₅₀ compared to OATP-deficient lines .

Cardioprotective Effects

Resveratrol-3-O-sulfate inhibits platelet aggregation by 41% at 50 μM, comparable to aspirin at equivalent doses . It also upregulates endothelial nitric oxide synthase (eNOS) activity, enhancing vasodilation in aortic rings ex vivo .

Therapeutic Implications

Cancer Chemoprevention

Clinical trials demonstrate that resveratrol supplementation (500–1000 mg/day) elevates colorectal tissue levels of resveratrol-3-O-sulfate to 8–12 μM, concentrations sufficient to inhibit cancer cell proliferation in vitro . The conjugate’s ability to regenerate free resveratrol intracellularly suggests a “Trojan horse” mechanism for delivering the active compound to target tissues .

Neuroprotection

In SH-SY5Y neuronal cells, resveratrol-3-O-sulfate reduces β-amyloid-induced cytotoxicity by 38% at 20 μM, an effect attributed to its sulfatase-mediated conversion to resveratrol and subsequent activation of SIRT1 .

Metabolic Syndrome

Mouse models of diet-induced obesity show that chronic resveratrol-3-O-sulfate administration (50 mg/kg/day) improves insulin sensitivity by 27% and reduces hepatic steatosis by 43%, effects mediated through AMPK activation .

Challenges and Future Directions

Despite its promise, resveratrol-3-O-sulfate faces translational hurdles:

  • Dose-Dependent Toxicity: Prolonged exposure to >100 μM induces hepatocyte apoptosis via JNK activation .

  • Transporter Polymorphisms: OATP1B3 gene variants (e.g., 334T>G) reduce cellular uptake by 65%, potentially limiting efficacy in 15–20% of the population .

  • Drug Interactions: The conjugate inhibits CYP3A4 (Kᵢ = 18 μM), raising concerns about altered metabolism of co-administered pharmaceuticals .

Future research should prioritize:

  • Development of targeted prodrugs that exploit sulfatase-rich tissues

  • Pharmacogenomic studies to identify patient subgroups most likely to benefit

  • Synergistic combinations with resveratrol glucuronides to enhance tissue retention

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